6-(2-Bromophenyl)-2-methylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(2-bromophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-13-10(6-11(15)14-7)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJCPBHHYLFUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Conditions and Outcomes
| Parameter | Description |
|---|---|
| Substrate | 2-methyl-2-phenylpropanoic acid or related phenyl derivatives |
| Brominating agent | Bromine (Br2), 1-2 equivalents |
| Solvent | Water (aqueous medium), possibly with acidic, neutral, or alkaline pH |
| Temperature | Ambient (25-30 °C) |
| Reaction medium | Heterogeneous (acidic) or homogeneous (neutral/alkaline) |
| Selectivity achieved | Up to 99% of desired bromophenyl isomer depending on pH and conditions |
| Product isolation | Acidification followed by extraction with organic solvents (e.g., dichloromethane), esterification for purification if needed |
The bromination reaction mechanism is influenced by the electronic and steric environment of the phenyl ring, with aqueous conditions favoring selective substitution. The product mixture may contain minor isomeric impurities (e.g., 2-(3-bromophenyl) isomer), which require purification steps.
Construction of the Pyrimidin-4-ol Core
The pyrimidin-4-ol ring system with substitution at the 2- and 6-positions is typically synthesized through multi-step organic synthesis involving:
- Condensation of appropriate amidine or guanidine derivatives with β-dicarbonyl compounds or equivalents.
- Introduction of the 2-methyl group via methylation or by using methyl-substituted starting materials.
- Attachment of the 6-(2-bromophenyl) substituent through cross-coupling reactions or by using pre-brominated phenyl precursors.
Although specific protocols for 6-(2-bromophenyl)-2-methylpyrimidin-4-ol are limited in publicly available literature, analogous syntheses of related pyrimidin-4-ol compounds involve:
| Step No. | Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of pyrimidine ring | Condensation of amidine with β-dicarbonyl compound | Forms 4-hydroxypyrimidine core |
| 2 | Introduction of methyl group | Use of methyl-substituted precursors or methylation reactions | Controls substitution at 2-position |
| 3 | Attachment of bromophenyl group | Cross-coupling (e.g., Suzuki, Stille) or use of brominated precursors | Ensures position-specific substitution at 6-position |
Purification and Characterization
Purification of this compound typically involves recrystallization or chromatographic techniques to remove isomeric and other impurities. Analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting materials | 2-methyl-2-phenylpropanoic acid derivatives, amidines, β-dicarbonyl compounds |
| Bromination agent | Bromine (Br2) |
| Solvent | Water (aqueous medium) for bromination; organic solvents (e.g., dichloromethane) for extraction |
| Reaction conditions | Ambient temperature, controlled pH (acidic, neutral, or alkaline) |
| Selectivity | Up to 99% desired bromophenyl isomer achievable |
| Pyrimidine ring formation | Condensation reactions, methylation, cross-coupling |
| Purification methods | Recrystallization, chromatography, esterification/distillation for intermediates |
| Analytical techniques | GC, HPLC, NMR, mass spectrometry |
Research Findings and Considerations
- Selective bromination in aqueous media is efficient and environmentally favorable, allowing for high regioselectivity with minimal use of excess bromine.
- The presence of isomeric impurities is a critical factor; process optimization focuses on minimizing these to reduce downstream purification complexity and cost.
- The synthesis of the pyrimidin-4-ol core with the 2-methyl and 6-(2-bromophenyl) substitutions requires precise control of reaction conditions and choice of reagents to ensure the correct substitution pattern.
- Literature on closely related compounds (e.g., 6-(4-bromobenzyl)-2-methylpyrimidin-4-ol) provides insight into synthetic routes and potential biological applications, though the exact preparation of the 2-bromo isomer is less documented.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemical Properties and Structure
6-(2-Bromophenyl)-2-methylpyrimidin-4-ol possesses a pyrimidine ring substituted with a bromophenyl group and a hydroxyl group. This configuration contributes to its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Antiviral Activity : Preliminary studies indicate that this compound may induce high levels of serum interferon, suggesting potential antiviral properties. Such activity could help protect cells from viral infections.
- Drug Development : It serves as a building block in the synthesis of new pharmaceutical agents, particularly those targeting viral infections or exhibiting antimicrobial properties.
Organic Synthesis
- Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. This includes its role in developing pharmaceuticals and agrochemicals.
- Reactivity : The bromine atom in its structure enhances electrophilic properties, allowing for various substitution reactions that are crucial for synthesizing other compounds.
Biological Research
- Biological Activity Exploration : Research has been conducted to investigate its potential biological activities, including antimicrobial and anti-inflammatory effects. The compound's interaction with specific biological targets can lead to insights into its therapeutic potential.
Case Study 1: Antiviral Properties
A study demonstrated that this compound could enhance interferon production in murine models, indicating its potential as an antiviral agent. This finding opens avenues for further exploration into its mechanisms of action and efficacy against specific viral pathogens.
Case Study 2: Synthesis of Advanced Pharmaceuticals
Research involving the synthesis of derivatives based on this compound has shown promise in creating compounds with enhanced therapeutic profiles. For instance, modifications to the pyrimidine ring have yielded derivatives with improved binding affinities to biological targets involved in disease pathways.
Data Tables
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antiviral agent | Induces interferon production in mice |
| Organic Synthesis | Intermediate for pharmaceuticals | Key role in developing antiviral and antimicrobial agents |
| Biological Research | Investigating biological activity | Potential anti-inflammatory effects observed |
Mechanism of Action
The mechanism by which 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Phenyl Groups
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol
- Molecular Formula : C₁₁H₉ClN₂O
- Molecular Weight : 220.65 g/mol
- Key Properties :
- Density: 1.31 g/cm³ (predicted)
- Boiling Point: 368.6°C (predicted)
- pKa: ~8 (predicted)
- The lower molecular weight and smaller atomic radius of chlorine versus bromine may also decrease lipophilicity .
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol
- Molecular Formula : C₁₁H₉IN₂O
- Molecular Weight : 312.11 g/mol
- Key Properties :
- Purity: ≥95%
- Comparison :
The para-iodo substitution introduces a heavier halogen, increasing molecular weight by ~91 g/mol compared to the bromo analog. Iodine’s polarizability could enhance intermolecular interactions, affecting crystallinity and melting behavior .
6-(4-Bromophenyl)-2-methylpyrimidin-4-ol
- CAS : 1368872-64-3
- Molecular Formula : C₁₁H₉BrN₂O
Analogs with Modified Pyrimidine Substituents
6-(Difluoromethyl)-2-methylpyrimidin-4(3H)-one
- Molecular Formula : C₆H₅F₂N₂O
- Key Properties :
- Suppliers: 5+ (commercially available)
- Comparison :
The difluoromethyl group introduces strong electron-withdrawing effects, likely increasing acidity (lower pKa) compared to bromophenyl derivatives. Fluorine’s electronegativity enhances metabolic stability, a trait valuable in drug design .
4-Methyl-6-(methylthio)pyrimidin-2-ol
- CAS : 16710-11-5
- Molecular Formula : C₆H₈N₂OS
- This analog may exhibit distinct reactivity in cross-coupling reactions .
Physicochemical and Spectral Comparisons
Biological Activity
The compound 6-(2-Bromophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative known for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR). The information presented is derived from diverse sources, including research articles, patents, and chemical databases.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈BrN₃O
- Molecular Weight : 276.1 g/mol
- Structural Features : The compound features a bromophenyl group and a hydroxyl group at the pyrimidine ring, which are critical for its biological activity.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
The mechanism of action for this compound primarily involves the inhibition of essential bacterial enzymes and interference with cellular processes. The presence of the bromine atom enhances the compound’s lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial cells .
Structure-Activity Relationship (SAR)
Research has shown that modifications to the bromophenyl and pyrimidine moieties can significantly influence biological activity. For instance:
- Bromination : The introduction of bromine at specific positions has been correlated with increased antimicrobial potency.
- Hydroxyl Group : The presence of a hydroxyl group at position 4 of the pyrimidine ring is crucial for enhancing solubility and bioactivity.
A comparative analysis with related compounds illustrates these trends:
| Compound | Activity |
|---|---|
| This compound | High antibacterial activity |
| 6-(3-Bromophenyl)-2-methylpyrimidin-4-ol | Moderate antibacterial activity |
| 6-(2-Chlorophenyl)-2-methylpyrimidin-4-ol | Low antibacterial activity |
This table demonstrates how structural changes can impact efficacy, underscoring the importance of SAR studies in drug development .
Study on Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several strains of bacteria and fungi, with MIC values comparable to established antibiotics .
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of this compound in animal models. Results showed promising outcomes in reducing infection rates and improving survival rates in treated subjects compared to controls. These findings highlight its potential as a therapeutic agent in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
